molecular formula C31H36N4O6S B11469242 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide

Cat. No.: B11469242
M. Wt: 592.7 g/mol
InChI Key: IABKSZAQVSVQME-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a dimethoxyphenyl ethyl group and a sulfonyl amino group linked to a pyrazolyl phenyl moiety. The structural complexity of this compound suggests it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethoxyphenyl Ethyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the benzamide is alkylated with a 3,4-dimethoxyphenyl ethyl halide in the presence of a Lewis acid catalyst.

    Pyrazole Formation: The final step involves the formation of the pyrazole ring, which can be achieved through a cyclization reaction involving a hydrazine derivative and a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids for alkylation, bases for sulfonylation.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.

Uniqueness

    Structural Complexity: The unique combination of functional groups and structural motifs in this compound distinguishes it from other similar compounds.

Properties

Molecular Formula

C31H36N4O6S

Molecular Weight

592.7 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)phenyl]sulfonylamino]benzamide

InChI

InChI=1S/C31H36N4O6S/c1-20(2)29-21(3)34(4)35(31(29)37)23-12-14-24(15-13-23)42(38,39)33-26-10-8-7-9-25(26)30(36)32-18-17-22-11-16-27(40-5)28(19-22)41-6/h7-16,19-20,33H,17-18H2,1-6H3,(H,32,36)

InChI Key

IABKSZAQVSVQME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCCC4=CC(=C(C=C4)OC)OC)C(C)C

Origin of Product

United States

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